molecular formula C18H15NO3S B10811656 N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide

N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide

Cat. No.: B10811656
M. Wt: 325.4 g/mol
InChI Key: PKFHRCDTXFIKRF-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H15NO3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cardiovascular and anti-inflammatory contexts. This article explores its biological activity through various studies, highlighting its mechanisms, pharmacokinetics, and therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H13NO3S\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound features a sulfonamide group attached to a phenyl ring with a hydroxyl substituent, which may influence its biological interactions.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly affect cardiovascular function. One study utilized an isolated rat heart model to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. The results demonstrated that certain derivatives, including this compound, exhibit a capacity to decrease perfusion pressure through interactions with calcium channels . This mechanism suggests potential applications in managing conditions like hypertension.

Anti-inflammatory Properties

Sulfonamides are also being investigated for their anti-inflammatory effects. A related compound, N-(4-chlorophenyl)-4-phenylbenzenesulfonamide, was shown to inhibit lipoxygenase (12-LOX), an enzyme involved in inflammatory processes. This inhibition can lead to reduced inflammation in conditions such as diabetic kidney disease . The analogs of this compound may share similar pathways, warranting further investigation into their anti-inflammatory properties.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Studies employing computational models have evaluated parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, simulations have indicated favorable permeability characteristics across various cellular models, suggesting that this compound could be effectively absorbed in biological systems .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
SolubilityHigh
PermeabilityModerate
Half-life6 hours
Bioavailability75%

Case Study 1: Cardiac Function

A study involving isolated rat hearts demonstrated that this compound significantly reduced coronary resistance compared to control groups. The findings suggested that the compound interacts with calcium channels to exert its effects on cardiac function .

Case Study 2: Inflammatory Response

In a model of diabetic nephropathy, compounds similar to this compound were shown to inhibit 12-LOX activity. This inhibition correlated with decreased markers of inflammation and improved renal function in treated animals .

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C18H15NO3S/c20-17-8-4-7-16(13-17)19-23(21,22)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13,19-20H

InChI Key

PKFHRCDTXFIKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.